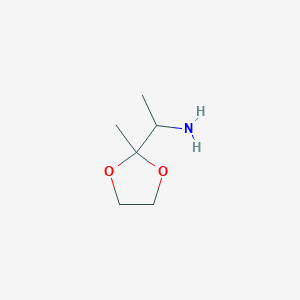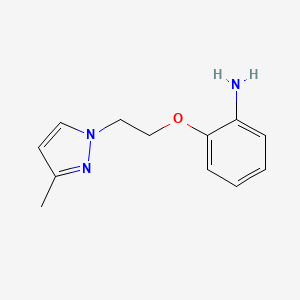![molecular formula C20H19ClN2O2 B2488014 乙基4-[(3-氯-2-甲基苯基)氨基]-2-甲基喹啉-6-羧酸酯 CAS No. 442564-30-9](/img/structure/B2488014.png)
乙基4-[(3-氯-2-甲基苯基)氨基]-2-甲基喹啉-6-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate, often involves Friedländer synthesis or variations thereof. For example, an unexpected direct synthesis route for a related compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, was achieved via the Friedländer reaction, highlighting the versatility of quinoline synthesis strategies (Yang Li et al., 2020).
Molecular Structure Analysis
The analysis of the molecular structure of quinoline derivatives can be conducted through various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of a closely related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was elucidated using single-crystal X-ray diffraction, demonstrating the utility of these techniques in defining the spatial arrangement of atoms within quinoline derivatives (M. Sapnakumari et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and potential for further functionalization. For example, the regioselective synthesis of 2-chloroquinoline-based compounds from substituted dichloroquinolines showcases the reactivity and versatility of quinoline derivatives in synthetic chemistry (K. Rajesh et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications and handling. These properties are typically characterized using techniques like melting point determination and solubility testing, although specific studies on ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate's physical properties are not detailed in the available literature.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and interaction with various reagents, are fundamental to understanding their behavior in different chemical contexts. For example, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst demonstrates the influence of reaction conditions on the chemical properties of quinoline derivatives (Song Bao-an, 2012).
科学研究应用
合成和转化
- Li等人(2020年)的研究讨论了合成一种结构类似的化合物,乙基2,4-双(氯甲基)-6-碘喹啉-3-羧酸酯。这种合成涉及弗里德兰德反应,突出了该化合物作为进一步化学反应的多功能构建块的作用 (Li et al., 2020)。
在新化合物合成中的应用
- Gao等人(2011年)描述了利用类似于乙基4-[(3-氯-2-甲基苯基)氨基]-2-甲基喹啉-6-羧酸酯的化合物作为起始物质,轻松合成新型含亚甲二氧基基团的喹啉-3-羧酸衍生物。这表明了它在创造多样化化学结构方面的实用性 (Gao et al., 2011)。
潜在的抗菌应用
- Krishnakumar等人(2012年)探讨了乙基-2-氯喹啉-3-羧酸酯的抗菌性能,这是乙基4-[(3-氯-2-甲基苯基)氨基]-2-甲基喹啉-6-羧酸酯所属的一组化合物。他们的研究表明了中等抗菌活性,暗示了潜在的药用应用 (Krishnakumar et al., 2012)。
在荧光物质和抗氧化剂研究中的应用
- Aleksanyan和Hambardzumyan(2013年)指出,包括类似于乙基4-[(3-氯-2-甲基苯基)氨基]-2-甲基喹啉-6-羧酸酯的变体在内的许多喹啉衍生物是高效的荧光物质,并具有作为抗氧化剂的潜力。这突显了它们在生物化学和医学研究中的重要性 (Aleksanyan & Hambardzumyan, 2013)。
属性
IUPAC Name |
ethyl 4-(3-chloro-2-methylanilino)-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)14-8-9-18-15(11-14)19(10-12(2)22-18)23-17-7-5-6-16(21)13(17)3/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWIWFNAJPKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

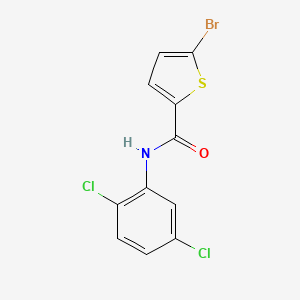
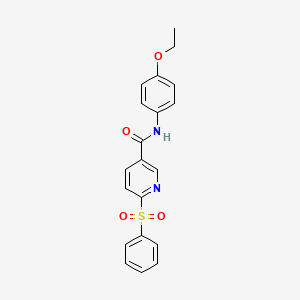
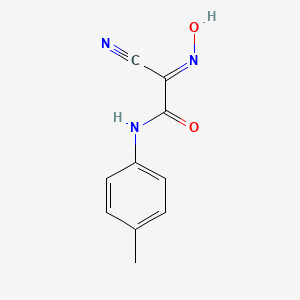

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]prop-2-enenitrile](/img/structure/B2487938.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)
